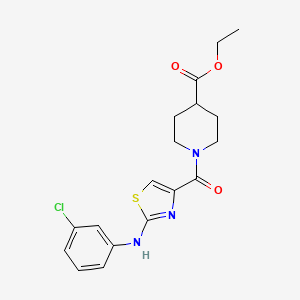

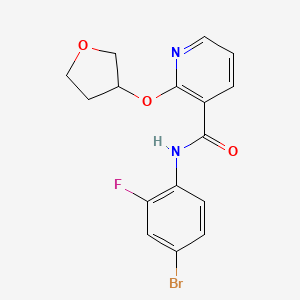

N-(4-氟苯基)-N-(2-羟基-3-(间甲苯氧)丙基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related compounds involves multiple steps, including bromination, sulfonation, and the use of electrophilic fluorinating reagents. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel electrophilic fluorinating agent, offering improvements in enantioselectivity for certain reactions compared to its analogs (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through crystallographic methods. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal significant insights into their supramolecular architecture, which is influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).

Chemical Reactions and Properties

The reactivity of N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide and related sulfonamides is influenced by the presence of the fluorine atom, which can enhance selectivity and potency in certain chemical reactions. For example, the introduction of a fluorine atom in sulfonamide compounds has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity, leading to the identification of potent inhibitors (Hashimoto et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including those related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide, can be studied through various spectroscopic and computational methods. Detailed investigations on crystal structure, vibrational frequencies, and intermolecular interactions contribute to a better understanding of their physical characteristics (Murugavel et al., 2016).

Chemical Properties Analysis

The chemical properties of sulfonamides are significantly influenced by their molecular structure. Studies involving quantum-chemical calculations and experimental investigations provide insights into the stability, reactivity, and interaction energies of these compounds. For example, copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant reveals the compound's potential in facilitating novel chemical transformations (Yi et al., 2020).

科学研究应用

选择性抑制环氧合酶-2(COX-2)

对磺胺衍生物的研究已经导致了发现具有选择性抑制COX-2的化合物,这是一种参与炎症和疼痛的酶。在这些化合物中引入氟原子被发现可以保持COX-2的效力同时增加COX-1/COX-2的选择性。这导致了强效、高度选择性和口服活性的COX-2抑制剂的开发,用于潜在治疗风湿性关节炎、骨关节炎和急性疼痛(Hashimoto et al., 2002)。

化学合成和结构分析

对该化合物的衍生物进行了合成和评估其化学结构和相互作用。研究包括磺胺衍生物的晶体结构,揭示了分子结构如何影响材料性质和相互作用。例如,一个衍生物的超分子结构受特定相互作用的控制,形成了二维结构,展示了分子设计对化合物行为的影响(Rodrigues et al., 2015)。

对映选择性氟化

磺胺衍生物已被用于对映选择性氟化,提高产物的对映选择性。这种应用在手性化合物的合成中至关重要,这些化合物在药物和其他生物活性分子的开发中很重要。基于磺胺结构的新型亲电氟化试剂的使用展示了这些化合物在合成化学中的多功能性(Yasui et al., 2011)。

新型合成方法

研究还探索了磺胺衍生物合成的新方法,包括铜催化反应和氟化试剂的使用。这些方法旨在提高磺胺及其衍生物的生产效率、产率和选择性,用于各种应用,从制药到材料科学(Yi et al., 2020)。

计算和光谱研究

对磺胺分子的计算和光谱研究提供了有关它们的结构、电子和相互作用性质的见解。这些研究有助于理解磺胺与生物靶标的相互作用、它们的稳定性和反应性,这对设计具有期望生物活性的化合物至关重要(Murthy et al., 2018)。

安全和危害

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.

未来方向

This could involve potential applications of the compound, areas for further research, and its role in future scientific, medical, or technological advancements.

Please consult with a professional chemist or a reliable scientific database for more specific information on “N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide”.

属性

IUPAC Name |

N-(4-fluorophenyl)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FNO4S/c1-17-6-12-23(13-7-17)30(27,28)25(20-10-8-19(24)9-11-20)15-21(26)16-29-22-5-3-4-18(2)14-22/h3-14,21,26H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZXSRKXUXLWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC(=C2)C)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(2-hydroxy-3-(m-tolyloxy)propyl)-4-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)